endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl
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Overview
Description
TERT-BUTYL (3-ENDO)-3-AMINO-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE HCL is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a tert-butyl group, an amino group, and a carboxylate group. The hydrochloride (HCL) form enhances its solubility in aqueous solutions, making it more versatile for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (3-ENDO)-3-AMINO-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE HCL typically involves multiple steps, starting from simpler organic molecules. One common method involves the hydroboration of 9-borabicyclo[3.3.1]nonane (9-BBN), followed by amination and subsequent protection of the amino group with a tert-butyl group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (3-ENDO)-3-AMINO-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE HCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for different applications.
Scientific Research Applications
TERT-BUTYL (3-ENDO)-3-AMINO-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE HCL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of TERT-BUTYL (3-ENDO)-3-AMINO-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE HCL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the bicyclic structure provides a rigid framework that can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL ENDO-3-(METHYLAMINO)-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE: This compound has a similar bicyclic structure but includes a methylamino group instead of an amino group.
TERT-BUTYL EXO-3-HYDROXY-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE: This compound features a hydroxy group, providing different chemical properties and reactivity.
Uniqueness
The unique combination of the tert-butyl group, amino group, and carboxylate group in TERT-BUTYL (3-ENDO)-3-AMINO-9-AZABICYCLO[3.3.1]NONANE-9-CARBOXYLATE HCL gives it distinct chemical and physical properties. These features make it particularly valuable for applications requiring specific interactions with biological molecules and precise control over chemical reactivity.
Biological Activity
Endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane hydrochloride (HCl) is a bicyclic amine derivative with significant implications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is recognized for its structural complexity and biological activity, making it a subject of interest in various research fields.
Endo-3-Amino-9-Boc-9-azabicyclo[3.3.1]nonane HCl has the following chemical characteristics:
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.35 g/mol
- CAS Number : 51893246
- Structure : The compound features a bicyclic structure with a tert-butyloxycarbonyl (Boc) protecting group on the amino function, which is critical for its reactivity and biological interactions.
The biological activity of endo-3-amino derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets, including receptors and enzymes. The presence of the amino group allows for hydrogen bonding and ionic interactions, enhancing its affinity for biological macromolecules.
Biological Activity and Applications
Research indicates that endo-3-amino derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds within this class can exhibit antibacterial properties against various strains, including Staphylococcus aureus and Bacillus subtilis. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 32 μg/mL against these bacteria .
- Neuropharmacological Effects : Some derivatives have been explored for their potential use in treating neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems.
- Potential as Anticancer Agents : Preliminary studies suggest that these compounds may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies
Several case studies highlight the biological significance of endo-3-amino derivatives:
- Synthesis and Evaluation : A recent study synthesized various Boc-protected amines and evaluated their biological activity using in vitro assays. The findings indicated that specific structural modifications could significantly enhance antimicrobial efficacy while reducing cytotoxicity towards human cells .
- Structure-Activity Relationship (SAR) : Research focusing on SAR has revealed that modifications to the azabicyclo framework can lead to improved binding affinities for specific biological targets, suggesting pathways for developing more effective therapeutics .
Data Summary
The following table summarizes key findings related to the biological activity of endo-3-amino derivatives:
Properties
Molecular Formula |
C13H25ClN2O2 |
---|---|
Molecular Weight |
276.80 g/mol |
IUPAC Name |
tert-butyl (1S,5R)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10;/h9-11H,4-8,14H2,1-3H3;1H/t9?,10-,11+; |
InChI Key |
XHBSVDJXXPEPAK-VVJOLFOZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N.Cl |
Origin of Product |
United States |
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